(2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide
Description
The compound "(2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide" (molecular formula: C₁₂H₁₃N₃OS₂, molecular weight: 279.37 g/mol) features a 1,3,4-thiadiazole core substituted with an isopropyl group at position 5 and an (E)-configured enamide moiety linked to a thiophen-2-yl group. This structure combines heterocyclic motifs known for diverse bioactivities, including antimicrobial and anti-inflammatory properties. Computational studies (e.g., DFT) and crystallographic analyses, as seen in related compounds, could elucidate its electronic and geometric properties .
Properties
IUPAC Name |
(E)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8(2)11-14-15-12(18-11)13-10(16)6-5-9-4-3-7-17-9/h3-8H,1-2H3,(H,13,15,16)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCHMGYXLFNXHL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide typically involves multiple steps, starting with the preparation of the thiadiazole and thiophene intermediates. Common synthetic routes include:
Formation of Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen-containing reagents.
Formation of Thiophene Ring: This involves the cyclization of suitable precursors, often using sulfur sources and catalysts.
Coupling Reaction: The final step involves coupling the thiadiazole and thiophene intermediates through a condensation reaction, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiadiazole or thiophene rings are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Thiadiazole derivatives, including the target compound, have shown promising anticancer properties. Recent studies indicate that derivatives of 1,3,4-thiadiazole can inhibit cancer cell growth through various mechanisms:
- Cell Viability and Proliferation : In vitro assays have demonstrated that certain thiadiazole derivatives exhibit significant anti-proliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) cells. For instance, a study reported that specific derivatives displayed IC50 values as low as 2.44 µM against LoVo cells after 48 hours of treatment .
- Mechanisms of Action : The anticancer activity is often linked to the induction of apoptosis and modulation of the cell cycle. Thiadiazole derivatives have been shown to influence these pathways effectively, making them potential candidates for further drug development .
Table 1: Summary of Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| 2g | LoVo | 2.44 | Induction of apoptosis |
| 3c | MCF-7 | 23.29 | Cell cycle modulation |
| 51m | MDA-MB-231 | 3.3 | Inhibition of proliferation |
Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities against a range of pathogens:
- Bacterial Inhibition : Some synthesized thiadiazoles exhibited significant antibacterial effects against strains such as Xanthomonas oryzae and Fusarium graminearum. For instance, one derivative showed an inhibition rate of 56% at a concentration of 100 μg/mL .
- Antitubercular Activity : Certain compounds from this class demonstrated notable efficacy against Mycobacterium smegmatis, with minimum inhibitory concentrations lower than those of traditional antibiotics like isoniazid .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Pathogen | Inhibition Rate (%) | MIC (μg/mL) |
|---|---|---|---|
| 51m | Xanthomonas oryzae | 30 | - |
| - | Fusarium graminearum | 56 | - |
| - | Mycobacterium smegmatis | - | 26.46 |
Synergistic Effects
Recent research has highlighted the potential for thiadiazole derivatives to enhance the efficacy of existing antibiotics:
- Combination Therapy : A study explored the interaction between a specific thiadiazole derivative and Amphotericin B (AmB), revealing that the combination could significantly lower the effective concentration required for therapeutic action while reducing toxicity . This synergistic effect suggests that thiadiazoles could be used to augment existing treatments for fungal infections.
Mechanism of Action
The mechanism by which (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological response.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Structural Analogues in 1,3,4-Thiadiazole Derivatives
Thiadiazole derivatives exhibit varied bioactivities depending on substituents. Key comparisons include:
Key Observations :
- Bioactivity : Compound 52’s antimicrobial activity highlights the role of thiophene-triazole-thiadiazole hybrids in targeting bacterial membranes . The target compound’s lack of a triazole-thio group may reduce similar efficacy, though its enamide-thiophene moiety could modulate other targets.
- Molecular Geometry : The planar structure of ’s compound, confirmed by X-ray/DFT, suggests that steric hindrance from the target’s isopropyl group may affect intermolecular interactions .
Enamide-Thiophene Hybrids
Key Observations :
- Substituent Effects: Replacement of thiadiazole with oxadiazole () may alter solubility and bioavailability.
- Hybrid Systems : The ethylsulfanyl group in ’s compound introduces a flexible linker, contrasting with the target’s rigid enamide .
Biological Activity
The compound (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole family, which has garnered significant attention due to its diverse biological activities. Thiadiazole compounds are known for their potential as therapeutic agents in various fields, including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The structural formula of (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide includes a thiadiazole ring and a thiophene moiety. The presence of sulfur and nitrogen in the thiadiazole ring contributes to its unique reactivity and interaction with biological targets.
Biological Activity Overview
-
Antimicrobial Activity :
- Thiadiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide possess effective inhibitory action against Staphylococcus aureus and Escherichia coli .
- A recent study reported that certain thiadiazole derivatives demonstrated comparable efficacy to standard antibiotics like ampicillin .
-
Anticancer Activity :
- The compound has been investigated for its potential anticancer properties. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis . For instance, molecular docking studies revealed interactions with kinases implicated in cancer progression.
- In vitro studies have shown that related compounds can induce apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as p53 .
- Anti-inflammatory Effects :
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial activity of several thiadiazole derivatives, including (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide | 12 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In a study assessing the anticancer potential of thiadiazole derivatives, (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-y]-3-(thiophen-2-y)prop-2-enamide was shown to significantly reduce cell viability in MCF7 breast cancer cells.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The biological activity of (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-y]-3-(thiophen-2-y)prop-2-enamide can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : The thiadiazole ring can interact with receptors involved in inflammatory responses and tumor growth.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes .
Q & A
Basic: What are the standard synthetic routes for preparing (2E)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide?
Methodological Answer:
The synthesis typically involves condensation reactions between a thiadiazole amine and a thiophene-containing propenamide precursor. For example, analogous thiadiazole derivatives are synthesized by refluxing intermediates with POCl₃ as a cyclizing agent, followed by pH adjustment (e.g., ammonia) to precipitate the product . Key steps include:
- Thiadiazole Core Formation : Using POCl₃ under reflux (90°C, 3 hours) to cyclize precursors like N-phenylthiosemicarbazide and carboxylic acids .
- Coupling Reactions : Amidation or nucleophilic substitution to attach the thiophene moiety.
- Purification : Recrystallization from DMSO/water mixtures (2:1) to ensure purity .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Methodological Answer:
Optimization focuses on:
- Catalyst/Solvent Selection : Acidic conditions (e.g., POCl₃) enhance cyclization efficiency . Polar aprotic solvents (e.g., DMF) improve solubility.
- Temperature Control : Reflux at 90°C balances reaction rate and side-product minimization .
- Stoichiometry : Excess acyl chloride derivatives (1.2–1.5 equivalents) ensure complete amidation.
- pH Adjustment : Gradual neutralization (pH 8–9) prevents decomposition during precipitation .
Basic: What spectroscopic and chromatographic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons in the thiadiazole (δ 160–170 ppm for C=N) and thiophene (δ 120–130 ppm for aromatic carbons) .
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺).
- X-ray Diffraction : Resolve crystal structure and confirm stereochemistry (e.g., E-configuration of propenamide) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial potency)?
Methodological Answer:
Contradictions may arise from:
- pH Sensitivity : Antimicrobial activity of thiadiazole derivatives can vary with pH due to protonation states affecting membrane permeability .
- Assay Variability : Standardize protocols (e.g., broth microdilution vs. disc diffusion) and control strains.
- Compound Purity : Use HPLC (≥95% purity) to exclude impurities masking true activity .
- Structural Confirmation : Verify stereochemistry (e.g., E/Z isomerism) via NOESY NMR or X-ray .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ calculation) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How can molecular docking guide target identification for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes overexpressed in diseases (e.g., COX-2 for anti-inflammatory activity).
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
- Validation : Compare docking scores of derivatives to establish structure-activity relationships (SAR). For example, thiophene-thiadiazole hybrids show enhanced binding to kinase targets .
Basic: What are the stability and storage requirements for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis in aqueous media; store in anhydrous DMSO at –20°C.
- Light Sensitivity : Protect from UV light to prevent thiophene ring degradation.
- Long-Term Storage : Lyophilized powder under inert gas (argon) .
Advanced: How can researchers design derivatives to improve pharmacokinetic properties?
Methodological Answer:
- Bioisosteric Replacement : Substitute thiophene with furan or pyridine to modulate lipophilicity (clogP).
- Prodrug Strategies : Esterify the amide group to enhance oral bioavailability.
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
Basic: What computational tools predict the compound’s physicochemical properties?
Methodological Answer:
- LogP/Dissociation Constant : Use ChemAxon or ACD/Labs.
- Solubility : SwissADME or QikProp for aqueous/organic solubility estimates.
- Toxicity : ProTox-II for hepatotoxicity and mutagenicity profiling .
Advanced: How can X-ray crystallography elucidate reaction intermediates in synthesis?
Methodological Answer:
- Intermediate Trapping : Quench reactions at timed intervals and crystallize intermediates.
- Data Collection : Resolve structures to 1.5–2.0 Å resolution using synchrotron sources.
- Mechanistic Insights : Identify bond angles/distances in intermediates (e.g., trichloroethylamide intermediates in thiadiazole formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
